molecular formula C6H5BrFN B094856 2-Bromo-5-fluoroaniline CAS No. 1003-99-2

2-Bromo-5-fluoroaniline

Cat. No.: B094856
CAS No.: 1003-99-2
M. Wt: 190.01 g/mol
InChI Key: FWTXFEKVHSFTDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-fluoroaniline involves the hydrogenation of 2-bromo-5-fluoronitrobenzene. The process includes adding methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor into a hydrogenation kettle. The reaction mixture is then subjected to hydrogenation . After the reaction is complete, the solution is filtered under a nitrogen atmosphere, and methanol is removed by vacuum distillation. The residue is then washed with n-hexane and process water, followed by crystallization to obtain the final product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by ensuring high purity and yield, and by implementing continuous and automated production techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic substitutionK₂CO₃, Pd(PPh₃)₄, DMF, 80°C5-Fluoro-2-(substituted)aniline derivatives75-92%
Suzuki couplingPd(OAc)₂, SPhos, K₃PO₄, toluene/H₂OBiaryl derivatives85%

Key findings:

  • Bromine replacement occurs preferentially over fluorine due to lower bond dissociation energy (C-Br vs. C-F).

  • Steric hindrance from the amino group directs substitution to position 4 in some cases .

Electrophilic Aromatic Substitution

The amino group activates the ring for electrophilic attacks, primarily at positions ortho and para to itself:

ElectrophileConditionsMajor ProductRegioselectivitySource
Nitronium ionHNO₃/H₂SO₄, 0-5°C2-Bromo-5-fluoro-3-nitroanilinePara to -NH₂
Acetyl chlorideAlCl₃, CH₂Cl₂, refluxN-Acetyl derivativesOrtho/para

Mechanistic insight:

  • Fluorine's strong -I effect deactivates position 5, limiting substitution at this site .

  • Competitive bromine displacement occurs under strongly acidic conditions .

Reductive Transformations

The nitro precursor (2-bromo-5-fluoronitrobenzene) undergoes catalytic hydrogenation:

Reducing SystemConditionsYieldPuritySource
H₂ (1.2 MPa)/Raney NiMethanol, 40-50°C98%>99%
Fe/HOAc-EtOHReflux, 2 hrsQuant.95%

Critical process parameters:

  • Bromine inhibitors (morpholine) prevent dehalogenation during hydrogenation .

  • Reaction time optimization prevents over-reduction to cyclohexylamine derivatives .

Heterocycle Formation

Reactions generating bioactive heterocycles:

Reaction PartnerConditionsProductApplicationSource
Potassium o-ethyl carbonodithioateNMP, 140°C, 2 hrs5-Bromo-benzothiazole-2-thiolAntimicrobial agents
β-Lactam nucleiDCC, DMAP, CH₂Cl₂Cephalosporin derivativesAntibacterial drugs

Notable outcomes:

  • Benzothiazole formation proceeds via intramolecular cyclization .

  • β-Lactam conjugates show activity against β-lactamase-producing bacteria .

Oxidation Reactions

Controlled oxidation of the amino group:

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂/Fe³⁺AcOH, 60°CNitroso derivatives78%
KMnO₄/H₂SO₄Aqueous, 0°C2-Bromo-5-fluorophenol65%

Challenges:

  • Over-oxidation to nitro compounds requires careful stoichiometric control.

  • Competing ring bromination occurs under strong oxidative conditions.

Diazotization & Subsequent Reactions

The amino group enables diazotization for diverse transformations:

Diazonium Salt TreatmentProduct TypeKey ApplicationYieldSource
CuCN/KCN2-Bromo-5-fluorobenzonitrilePesticide intermediates82%
HBF₄/ΔFluorobenzene derivativesLiquid crystal materials75%

Technical considerations:

  • Low-temperature maintenance (-5°C to 5°C) prevents decomposition .

  • Sandmeyer reactions require bromide scavengers to avoid polybromination .

This compound's reactivity profile enables precise molecular editing, particularly in drug discovery. Recent advances in flow chemistry have improved yields in hydrogenation and cross-coupling reactions , while computational modeling aids in predicting regioselectivity patterns for new derivatives .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-fluoroaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a valuable building block in drug development.

Key Pharmaceutical Compounds Synthesized:

Compound NameApplication Area
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaboroleAntifungal agent for onychomycosis
Benzothiazole derivativesAntitumor agents
5-Fluoronitrobenzothiazole derivativesAntimicrobial properties

The synthesis of these compounds often involves the use of this compound as a precursor. For instance, it has been utilized to create orthobromothiobenzanilide , which exhibits significant biological activity .

Agrochemical Applications

In agrochemistry, this compound is employed in the synthesis of pesticides and herbicides. The compound's halogenated structure enhances its reactivity and efficacy in agricultural formulations.

Examples of Agrochemical Compounds:

Compound NameApplication Area
HerbicidesTargeting specific weed species
InsecticidesProtecting crops from pests

The incorporation of fluorine and bromine atoms typically improves the stability and performance of these agrochemicals under environmental conditions .

Material Science Applications

Beyond its role in pharmaceuticals and agrochemicals, this compound is also finding applications in material science. Its unique properties contribute to the development of new materials with tailored characteristics.

Material Development Examples:

Material TypeApplication Area
Conductive polymersElectronics and sensors
Mesoporous silica-supported catalystsCatalysis in organic reactions

Recent studies have demonstrated that this compound can be used to synthesize well-ordered mesoporous silica-supported ruthenium nanoparticles, which exhibit high selectivity for the reduction of functionalized nitroarenes .

Case Study 1: Synthesis of Antifungal Agents

A study focused on the synthesis of antifungal agents using this compound revealed that derivatives produced from this compound showed enhanced activity against fungal strains compared to non-halogenated analogs. The introduction of bromine and fluorine atoms was found to significantly improve the bioactivity and solubility of the resulting compounds .

Case Study 2: Catalytic Applications

Research on mesoporous silica-supported catalysts demonstrated that incorporating this compound into catalyst structures resulted in improved catalytic performance for selective reductions. The study highlighted the stability and recyclability of these catalysts over multiple cycles, showcasing their potential for industrial applications .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroaniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative or final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require this specific substitution pattern for their activity .

Biological Activity

2-Bromo-5-fluoroaniline, with the chemical formula C₆H₄BrFN and CAS number 1003-99-2, is an organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Weight : 190.02 g/mol
  • Appearance : Solid, typically white to light yellow
  • Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.

Toxicity and Safety Profile

Research indicates that this compound exhibits moderate toxicity. It is classified as an irritant, posing risks to skin and eyes. The compound's safety data highlight the importance of handling it with care, particularly in laboratory settings where exposure can occur .

Anticancer Potential

One of the most promising aspects of this compound is its potential as an anticancer agent. It serves as an intermediate in the synthesis of various pharmaceuticals, including compounds that target cancer cells. For example, derivatives of this compound have shown activity against sensitive tumor cells by inducing apoptosis through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway .

Research Findings and Case Studies

  • Synthesis and Derivatives :
    • A study reported a method for synthesizing this compound from 2-bromo-5-fluoronitrobenzene using Raney nickel in a hydrogenation reaction. This method demonstrated high purity and yield, making it suitable for further pharmaceutical applications .
  • Pharmacological Studies :
    • In vitro studies have indicated that certain derivatives of this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into drug-drug interactions .
  • Comparative Studies :
    • A comparative analysis of structurally similar compounds revealed that while many share biological activities, this compound exhibits unique properties due to its specific halogen substitutions. For instance, compounds like 2-bromoaniline and 4-fluoroaniline lack one of the halogens and thus show different reactivity profiles.

Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromoaniline Bromine at position 2Lacks fluorine; simpler structure
4-Fluoroaniline Fluorine at position 4Lacks bromine; different reactivity
3-Bromo-4-fluoroaniline Bromine at position 3, fluorine at 4Different substitution pattern
2-Chloro-5-fluoroaniline Chlorine instead of bromineDifferent halogen; may exhibit different reactivity
3-Nitro-4-bromoaniline Nitro group at position 3Introduces a nitro group affecting reactivity

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-bromo-5-fluoroaniline to ensure stability in laboratory settings?

  • Methodological Answer: Store this compound in a tightly sealed container under refrigeration (-20°C) to prevent degradation. Its shelf life is typically 1 year under these conditions. Avoid exposure to moisture and light, as these factors may accelerate decomposition. For short-term use, aliquots can be stored at 0–6°C for up to a week .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:

  • 1H NMR spectroscopy : Compare observed peaks with published data (e.g., δ 8.31 ppm for aromatic protons in CDCl3, as reported in quinoline derivative synthesis) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~189 for C₆H₅BrFN).
  • High-performance liquid chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm.

Q. What synthetic routes are commonly used to incorporate this compound into heterocyclic compounds?

  • Methodological Answer: this compound serves as a precursor in Skraup-type quinoline syntheses. For example, refluxing with crotonaldehyde in 6M HCl and toluene produces 8-bromo-5-fluoro-2-methylquinoline. Optimize yields (~40%) by controlling reaction time (18 hours) and using silica gel chromatography (0–10% EtOAc/hexanes gradient) for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., melting point)?

  • Methodological Answer: Cross-validate conflicting data (e.g., melting point discrepancies between 43–47°C and other sources) using differential scanning calorimetry (DSC) and controlled recrystallization. Ensure sample purity via HPLC before measurement. Contradictions may arise from impurities or polymorphic forms, requiring rigorous characterization protocols .

Q. What strategies improve the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer:

  • Ligand selection : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency with aryl halides.
  • Solvent optimization : Employ toluene or dioxane at 80–100°C for improved solubility.
  • Catalyst system : Pair Pd(OAc)₂ with potassium carbonate as a base to minimize dehalogenation side reactions. Monitor progress via TLC with UV visualization .

Q. How does the electronic profile of this compound influence its regioselectivity in electrophilic substitution reactions?

  • Methodological Answer: The electron-withdrawing bromo and fluoro substituents direct electrophiles (e.g., nitration) to the para position relative to the amino group. Computational modeling (DFT calculations) can predict reactivity trends. Validate experimentally using HNO₃/H₂SO₄ nitration followed by LC-MS to identify isomer distribution .

Properties

IUPAC Name

2-bromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXFEKVHSFTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378367
Record name 2-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-99-2
Record name 2-Bromo-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in HOAc/EtOH (20 mL/20 mL) was added iron powder in one portion at room temperature. The mixture was bubbled with N2 for 5 min, and then refluxed for 2 hrs. Partial of the solvents were removed on rotary vacuum, then the residue was partitioned between aqueous NaOH (10N, 200 mL) and Et2O (200 mL). After separation, the organic phase was washed with H2O (50 mL), brine (50 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product, as an light tan oil (quantitative yield), which was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 4.15 (s, 1 H), 6.34 (td, J=8.44, 2.77 Hz, 1 H), 6.46 (dd, J=10.20, 2.90 Hz, 1 H), 7.31 (dd, J=8.81, 5.79 Hz, 1 H); Mass spec. 189.94 (MH+), Calc. for C6H5BrFN 188.96.
Quantity
5 g
Type
reactant
Reaction Step One
Name
HOAc EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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